1-methylpyridin-1-ium iodide

説明

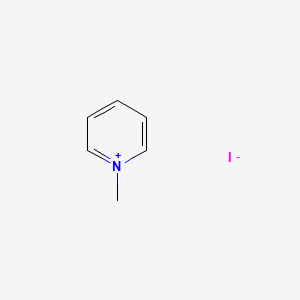

Structure

3D Structure of Parent

特性

IUPAC Name |

1-methylpyridin-1-ium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N.HI/c1-7-5-3-2-4-6-7;/h2-6H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLNJFEXZDGURGZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CC=CC=C1.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883612 | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

930-73-4 | |

| Record name | 1-Methylpyridinium iodide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=930-73-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000930734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine methiodide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97384 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridinium, 1-methyl-, iodide (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-METHYLPYRIDINIUM IODIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways of 1 Methylpyridin 1 Ium Iodide

Synthetic Routes to 1-Methylpyridin-1-ium Iodide

The most direct and widely employed method for the synthesis of this compound is the N-alkylation of pyridine (B92270) with iodomethane (B122720). This reaction is a classic example of a Menshutkin reaction, involving the quaternization of a tertiary amine.

N-Alkylation of Pyridine with Iodomethane

The reaction proceeds by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the pyridine ring on the electrophilic methyl group of iodomethane. This forms a new carbon-nitrogen bond, resulting in the positively charged 1-methylpyridin-1-ium cation and the iodide anion.

The efficiency of the N-alkylation of pyridine with iodomethane is influenced by several factors, including reaction temperature, time, and the molar ratio of the reactants. Generally, the reaction is conducted at elevated temperatures, often under reflux, to increase the reaction rate.

Optimization studies have shown that using an excess of the alkylating agent, iodomethane, can significantly improve the yield of the desired product. For instance, increasing the molar ratio of iodomethane to pyridine can drive the reaction to completion. One study demonstrated that raising the mole ratio of a methylating agent to pyridine from 1.8:1 to about 15:1 increased the yield from approximately 40% to 57%. google.com In a specific experimental setup, a molar ratio of approximately 2.5:1 of iodomethane to a pyridine derivative was used, resulting in a high yield of the corresponding pyridinium (B92312) iodide. rsc.org

The reaction time is also a critical parameter. In a typical procedure, the reaction mixture is refluxed and stirred overnight to ensure maximum conversion. rsc.org However, shorter reaction times of around one hour at reflux have also been reported to achieve high yields, on the order of 99%. rsc.org

Table 1: Effect of Reactant Molar Ratio on the Yield of N-Alkylation of Pyridine

| Molar Ratio (Iodomethane:Pyridine) | Yield (%) |

| 1.8:1 | ~40 |

| 15:1 | ~57 |

| 2.5:1 | High Yield |

This table is generated based on data from different experimental setups and is for illustrative purposes.

The choice of solvent plays a crucial role in the N-alkylation of pyridine, affecting the reaction rate and the ease of product isolation. Polar aprotic solvents are generally favored as they can stabilize the charged transition state of the Menshutkin reaction, thereby accelerating it.

Commonly used solvents for this synthesis include methanol (B129727), acetone (B3395972), and acetonitrile (B52724). Methanol is a polar protic solvent in which the reaction can be carried out under reflux at approximately 75°C, leading to high yields of the product. rsc.org Acetone is another effective solvent, and procedures involving refluxing the reactants in acetone for as little as one hour have been reported to produce near-quantitative yields. rsc.org Dichloromethane (B109758) has also been employed as a solvent for similar quaternization reactions. mdpi.com

The polarity of the solvent can influence the reaction kinetics. For instance, the kinetics of N-alkylation with methyl iodide have been studied in N,N-dimethylformamide (DMF), a polar aprotic solvent known to facilitate SN2 reactions. bgu.ac.il The selection of the solvent can also impact the solubility of the resulting pyridinium salt, which is an important consideration for product isolation.

Table 2: Comparison of Solvents for the N-Alkylation of Pyridine with Iodomethane

| Solvent | Type | Typical Reaction Conditions | Reported Yield |

| Methanol | Polar Protic | Reflux (~75°C), overnight | High (e.g., 92% for a derivative) rsc.org |

| Acetone | Polar Aprotic | Reflux, 1 hour | Very High (99%) rsc.org |

| Dichloromethane | Aprotic | 40°C, 24 hours | 81% (for a derivative) mdpi.com |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Room Temperature | Effective for kinetic studies bgu.ac.ilresearchgate.net |

This table provides a comparative overview based on available literature for the synthesis of this compound and its derivatives.

The purification of this compound is typically straightforward due to its ionic nature and crystalline form. A common method involves the removal of unreacted volatile starting materials and the solvent under reduced pressure using a rotary evaporator. rsc.org

Following the initial workup, recrystallization is a widely used technique to obtain a highly pure product. A common procedure involves dissolving the crude product in a minimal amount of a hot solvent, such as methanol or ethanol (B145695), and then allowing it to cool slowly. rsc.org Upon cooling, the purified this compound crystallizes out of the solution, leaving impurities behind in the mother liquor. The crystals are then collected by filtration.

Another effective recrystallization method involves the use of a solvent-antisolvent system, such as ethanol and diethyl ether. The crude product is dissolved in ethanol, and diethyl ether is added to induce precipitation of the purified salt. rsc.org

Washing the isolated product with a cold solvent in which it has low solubility, such as cold acetone or diethyl ether, is also a common practice to remove any remaining soluble impurities. rsc.orgresearchgate.net The final step in the isolation process is drying the purified crystals, often in vacuo, to remove any residual solvent. rsc.org

Synthesis of Substituted this compound Derivatives

The N-alkylation methodology can be extended to synthesize a variety of substituted this compound derivatives by starting with the appropriately substituted pyridine.

The synthesis of 4-formyl-1-methylpyridin-1-ium iodide is achieved through the direct quaternization of 4-formylpyridine with iodomethane. This reaction follows the same principle as the synthesis of the parent compound, with the formyl group at the 4-position of the pyridine ring remaining intact during the N-methylation process.

Synthesis of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium Iodide

The synthesis of 4-(methoxycarbonyl)-1-methylpyridin-1-ium iodide is achieved through the direct N-methylation of methyl isonicotinate (B8489971) using methyl iodide.

The reaction involves refluxing a solution of methyl isonicotinate and methyl iodide in a suitable solvent, such as methanol. The nitrogen atom of the pyridine ring nucleophilically attacks the methyl group of methyl iodide, leading to the formation of the desired pyridinium salt. The product precipitates upon cooling and can be isolated by filtration.

A detailed experimental procedure involves admixing 700 g of methyl isonicotinate with 1.4 kg of methyl iodide in 2.0 liters of methanol. prepchem.com The resulting solution is stirred and refluxed for 5 hours. After cooling, the mixture is filtered, and the collected solid is washed with ether and dried to yield 1.385 kg of 4-(methoxycarbonyl)-1-methylpyridin-1-ium iodide, which corresponds to a high yield of 97.2%. prepchem.com

Table 1: Synthesis of 4-(Methoxycarbonyl)-1-methylpyridin-1-ium Iodide

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Duration | Product | Yield |

|---|---|---|---|---|---|---|

| Methyl isonicotinate | Methyl iodide | Methanol | Reflux | 5 hours | 4-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | 97.2% |

Synthesis of 3-Methanesulfonamido-1-methylpyridin-1-ium Iodide

The synthesis of 3-methanesulfonamido-1-methylpyridin-1-ium iodide proceeds in a two-step sequence. The first step is the formation of the sulfonamide precursor, N-(pyridin-3-yl)methanesulfonamide. This is typically achieved by reacting 3-aminopyridine (B143674) with methanesulfonyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.

The second step is the quaternization of the pyridine nitrogen in N-(pyridin-3-yl)methanesulfonamide. This is accomplished by reacting the sulfonamide with methyl iodide. The nitrogen atom of the pyridine ring acts as a nucleophile, attacking the methyl group of methyl iodide to form the final product. The reaction is generally carried out in a suitable solvent, and the product, being a salt, often precipitates from the reaction mixture.

Table 2: Proposed Synthesis of 3-Methanesulfonamido-1-methylpyridin-1-ium Iodide

| Step | Reactant 1 | Reactant 2 | Reagent/Solvent | Product of Step |

|---|---|---|---|---|

| 1 | 3-Aminopyridine | Methanesulfonyl chloride | Base (e.g., Pyridine) | N-(pyridin-3-yl)methanesulfonamide |

| 2 | N-(pyridin-3-yl)methanesulfonamide | Methyl iodide | Solvent (e.g., Acetonitrile) | 3-Methanesulfonamido-1-methylpyridin-1-ium iodide |

Synthesis of 4-(Hydroxymethyl)-1-methylpyridin-1-ium Iodide

The synthesis of 4-(hydroxymethyl)-1-methylpyridin-1-ium iodide is a direct N-methylation of 4-(hydroxymethyl)pyridine with methyl iodide.

In a typical procedure, 4-(hydroxymethyl)pyridine is dissolved in methanol in a three-necked flask equipped with a condenser. rsc.org The system is kept under a nitrogen atmosphere. Methyl iodide is then added, and the reaction mixture is refluxed and stirred at 75 °C overnight. After the reaction is complete, the unreacted methyl iodide and methanol are removed by vacuum evaporation, resulting in a yellow solid. The crude product can be recrystallized from hot methanol, filtered, and dried. This method has been reported to yield the iodide product in 92% yield. rsc.org

Table 3: Synthesis of 4-(Hydroxymethyl)-1-methylpyridin-1-ium Iodide

| Reactant 1 | Reactant 2 | Solvent | Temperature | Duration | Product | Yield |

|---|---|---|---|---|---|---|

| 4-(Hydroxymethyl)pyridine | Methyl iodide | Methanol | 75 °C (Reflux) | Overnight | 4-(Hydroxymethyl)-1-methylpyridin-1-ium iodide | 92% |

Synthesis of Extended Viologens with Pyridinium Moieties

Extended viologens are a class of compounds where two pyridinium moieties are connected by a π-conjugated spacer. researchgate.netnih.gov The synthesis of these molecules often involves multi-step pathways, including cross-coupling reactions to construct the conjugated backbone, followed by quaternization of the terminal pyridine rings.

A representative synthesis of an extended viologen with pyridinium moieties is that of 4,4'-([2,2'-bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide. The synthesis begins with the Sonogashira coupling of 5,5'-diiodo-2,2'-bithiophene (B1607277) with an acetylene (B1199291) derivative to form the dialkyne intermediate. mdpi.com This is followed by another Sonogashira coupling with 4-iodopyridine (B57791) to introduce the terminal pyridine rings. The final step is the quaternization of the nitrogen atoms of the pyridine rings with an excess of methyl iodide in a solvent like dichloromethane at 40 °C. mdpi.com

Table 4: Multi-step Synthesis of an Extended Viologen

| Step | Starting Material | Reagents | Product |

|---|---|---|---|

| 1 | 5,5'-Diiodo-2,2'-bithiophene | Trimethylsilylacetylene, Pd(PPh3)2Cl2, CuI, Toluene/i-Pr2NH | 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene |

| 2 | 5,5'-bis((trimethylsilyl)ethynyl)-2,2'-bithiophene | K2CO3, Methanol/THF | 5,5'-Diethynyl-2,2'-bithiophene |

| 3 | 5,5'-Diethynyl-2,2'-bithiophene | 4-Iodopyridine, Pd(PPh3)2Cl2, CuI, THF/Et3N | 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene |

| 4 | 5,5'-bis(pyridin-4-ylethynyl)-2,2'-bithiophene | Methyl iodide, Dichloromethane | 4,4'-([2,2'-Bithiophene]-5,5'-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide |

Synthesis of Fluoro-substituted 1-Methylpyridin-1-ium Iodides

The synthesis of fluoro-substituted 1-methylpyridin-1-ium iodides involves the introduction of fluorine atoms onto the pyridine ring, followed by N-methylation.

One approach is demonstrated in the synthesis of 3-(3,5-difluoro-3,5-bis((ethoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide. Current time information in NA. The synthesis starts with a substituted 1,4-dihydropyridine (B1200194) which is treated with Selectfluor® to introduce two fluorine atoms. The resulting difluorinated pyridine derivative is then quaternized with methyl iodide in methyl ethyl ketone under reflux for 24 hours to yield the target fluoro-substituted this compound. Current time information in NA.

Table 5: Synthesis of a Fluoro-substituted this compound

| Step | Starting Material | Reagents | Product of Step |

|---|---|---|---|

| 1 | Diethyl 2',6'-dimethyl-1',4'-dihydro-[3,4'-bipyridine]-3',5'-dicarboxylate | Selectfluor®, Acetonitrile, Water | Diethyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioate |

| 2 | Diethyl 2,4-diacetyl-2,4-difluoro-3-(pyridin-3-yl)pentanedioate | Methyl iodide, Methyl ethyl ketone | 3-(3,5-Difluoro-3,5-bis((ethoxy)carbonyl)-2,6-dioxoheptan-4-yl)-1-methylpyridin-1-ium iodide |

Synthesis of 1-Methyl-2-phenylpyridin-1-ium Derivatives

The synthesis of 1-methyl-2-phenylpyridin-1-ium derivatives typically involves the N-methylation of a 2-phenylpyridine (B120327) precursor with methyl iodide. The precursor, 2-phenylpyridine, can be synthesized through various cross-coupling methods, such as the Suzuki coupling of 2-halopyridine with phenylboronic acid.

An analogous synthesis has been reported for 1-methyl-2-[(E)-2-(2-thienyl)ethenyl]quinolinium iodide. ccspublishing.org.cn This method involves the condensation of 1,2-dimethylquinolinium iodide with 2-thiophenecarboxaldehyde in the presence of piperidine (B6355638) in hot methanol under reflux. This suggests a similar strategy could be employed for 2-phenylpyridine derivatives, where a 2-substituted pyridine is condensed with a suitable precursor to form the desired substituted pyridine, which is then methylated.

A more direct approach involves the reaction of 2-phenylpyridine with methyl iodide in a suitable solvent. The reaction conditions, such as temperature and solvent, would be optimized to achieve a good yield of the desired 1-methyl-2-phenylpyridin-1-ium iodide.

Table 6: General Synthesis of 1-Methyl-2-phenylpyridin-1-ium Derivatives

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Product of Step |

|---|---|---|---|---|

| 1 (Example) | 2-Bromopyridine | Phenylboronic acid | Pd catalyst, Base | 2-Phenylpyridine |

| 2 | 2-Phenylpyridine | Methyl iodide | Solvent (e.g., Acetonitrile) | 1-Methyl-2-phenylpyridin-1-ium iodide |

Synthesis of 1-Methyl-4-thiocarbamoylpyridin-1-ium Iodide

The synthesis of 1-methyl-4-thiocarbamoylpyridin-1-ium iodide is achieved by the direct N-methylation of 4-pyridinethioamide with methyl iodide.

A modified literature procedure describes the dropwise addition of methyl iodide to a solution of 4-pyridinethioamide in dry acetonitrile. researchgate.net The reaction mixture is stirred at room temperature for 30 minutes, followed by reflux for one hour. Recrystallization from boiling 99% ethanol yields the final product. researchgate.net

Table 7: Synthesis of 1-Methyl-4-thiocarbamoylpyridin-1-ium Iodide

| Reactant 1 | Reactant 2 | Solvent | Reaction Condition | Duration | Product |

|---|---|---|---|---|---|

| 4-Pyridinethioamide | Methyl iodide | Acetonitrile | Room temp, then reflux | 1.5 hours | 1-Methyl-4-thiocarbamoylpyridin-1-ium iodide |

Synthesis of 3-((1H-benzo[d]scholarsresearchlibrary.comnih.govwikipedia.orgtriazol-1-yl)methyl)-1-methylpyridin-1-ium Iodide

The synthesis of 3-((1H-benzo[d] scholarsresearchlibrary.comnih.govwikipedia.orgtriazol-1-yl)methyl)-1-methylpyridin-1-ium iodide is achieved through a two-step process. The initial step involves the N-alkylation of benzotriazole (B28993) with 3-(chloromethyl)pyridine. This reaction is followed by the quaternization of the resulting pyridine derivative with methyl iodide.

Step 1: Synthesis of 1-((pyridin-3-yl)methyl)-1H-benzotriazole

The formation of the precursor, 1-((pyridin-3-yl)methyl)-1H-benzotriazole, can be accomplished by the reaction of benzotriazole with 3-(chloromethyl)pyridine. This N-alkylation is typically carried out in the presence of a base to deprotonate the benzotriazole, thereby activating it as a nucleophile. gsconlinepress.com Common bases used for this purpose include potassium carbonate or sodium hydride in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is typically stirred at room temperature or heated to facilitate the substitution reaction. The regioselectivity of the alkylation (N1 vs. N2) can be an important consideration in the synthesis of benzotriazole derivatives. rsc.org

Step 2: Quaternization with Methyl Iodide

The second step is the quaternization of the pyridine nitrogen in 1-((pyridin-3-yl)methyl)-1H-benzotriazole. This is a classic Menshutkin reaction where the lone pair of electrons on the pyridine nitrogen attacks the methyl group of methyl iodide, with the iodide ion acting as the leaving group and subsequently as the counter-ion to the resulting pyridinium cation. wikipedia.org The reaction is typically performed by treating the pyridine derivative with an excess of methyl iodide in a suitable solvent, such as acetone or acetonitrile, and may require heating under reflux to proceed at a reasonable rate. researchgate.net

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Benzotriazole, 3-(Chloromethyl)pyridine | Base (e.g., K2CO3, NaH), Solvent (e.g., DMF, Acetonitrile), Heat (optional) | 1-((pyridin-3-yl)methyl)-1H-benzotriazole |

| 2 | 1-((pyridin-3-yl)methyl)-1H-benzotriazole, Methyl iodide | Solvent (e.g., Acetone, Acetonitrile), Reflux | 3-((1H-benzo[d] scholarsresearchlibrary.comnih.govwikipedia.orgtriazol-1-yl)methyl)-1-methylpyridin-1-ium Iodide |

Synthesis of 1-Methyl-4-(methylthio)pyridin-1-ium Iodide

The synthesis of 1-methyl-4-(methylthio)pyridin-1-ium iodide is also a two-step process, starting with the preparation of the 4-(methylthio)pyridine (B1329834) precursor, followed by its quaternization.

Step 1: Synthesis of 4-(Methylthio)pyridine

4-(Methylthio)pyridine can be synthesized through several routes. One common method involves the reaction of 4-chloropyridine (B1293800) or 4-bromopyridine (B75155) with sodium thiomethoxide (NaSMe). This is a nucleophilic aromatic substitution reaction where the thiomethoxide ion displaces the halide on the pyridine ring. The reaction is typically carried out in a polar aprotic solvent.

Step 2: Quaternization with Methyl Iodide

The subsequent quaternization of 4-(methylthio)pyridine is achieved by reacting it with methyl iodide. wikipedia.org The reaction is generally performed in a solvent like acetone or acetonitrile, and often with heating to increase the reaction rate. The product, 1-methyl-4-(methylthio)pyridin-1-ium iodide, precipitates from the reaction mixture and can be isolated by filtration.

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-Halopyridine (Cl or Br), Sodium thiomethoxide | Polar aprotic solvent | 4-(Methylthio)pyridine |

| 2 | 4-(Methylthio)pyridine, Methyl iodide | Solvent (e.g., Acetone, Acetonitrile), Heat | 1-Methyl-4-(methylthio)pyridin-1-ium Iodide |

Synthesis of 3-Amino-1-methylpyridin-1-ium Iodide

3-Amino-1-methylpyridin-1-ium iodide is synthesized by the direct N-methylation of 3-aminopyridine.

The reaction involves treating 3-aminopyridine with methyl iodide. wikipedia.org In this reaction, the nitrogen of the pyridine ring is more nucleophilic than the nitrogen of the amino group, leading to preferential alkylation at the ring nitrogen. The reaction is typically carried out in a suitable solvent, and the product, 3-amino-1-methylpyridin-1-ium iodide, can be isolated from the reaction mixture. Studies on the methylation of aminopyridines have shown that the position of methylation can be influenced by the solvent and the specific structure of the aminopyridine. wikipedia.org

| Reactants | Reagents and Conditions | Product |

|---|---|---|

| 3-Aminopyridine, Methyl iodide | Solvent, Heat (optional) | 3-Amino-1-methylpyridin-1-ium Iodide |

Synthesis of 3-Carboxy-1-methylpyridin-1-ium Iodide

The synthesis of 3-carboxy-1-methylpyridin-1-ium iodide, also known as trigonelline (B31793) iodide, can be approached through the methylation of nicotinic acid (3-carboxypyridine) or its ester derivative.

A common and efficient method involves a three-step sequence starting from nicotinic acid:

Step 1: Esterification of Nicotinic Acid

Nicotinic acid is first converted to its methyl ester, methyl nicotinate (B505614). This esterification is typically carried out by refluxing nicotinic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid. scholarsresearchlibrary.com

Step 2: N-Methylation of Methyl Nicotinate

The resulting methyl nicotinate is then N-methylated using methyl iodide. wikipedia.org This reaction is a standard quaternization of the pyridine nitrogen and is usually performed in a solvent like acetonitrile or acetone.

Step 3: Hydrolysis of the Ester

Finally, the methyl ester of the N-methylated product is hydrolyzed back to the carboxylic acid. This is typically achieved by treating the ester with an aqueous acid or base.

Alternatively, direct methylation of nicotinic acid with a methylating agent like methyl sulfate (B86663) has been reported, which could then be followed by an ion exchange to obtain the iodide salt. scispace.com

| Step | Reactants | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | Nicotinic acid, Methanol | Catalytic H2SO4, Reflux | Methyl nicotinate |

| 2 | Methyl nicotinate, Methyl iodide | Solvent (e.g., Acetonitrile, Acetone) | 3-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide |

| 3 | 3-(Methoxycarbonyl)-1-methylpyridin-1-ium iodide | Aqueous acid or base | 3-Carboxy-1-methylpyridin-1-ium Iodide |

Chemical Reactivity and Transformation of this compound

The presence of the positively charged nitrogen atom in the this compound ring significantly influences its chemical reactivity, making the ring susceptible to nucleophilic attack and enhancing the acidity of protons on adjacent carbons.

Nucleophilic Substitution Reactions

The pyridinium ring in this compound and its derivatives is electron-deficient and, when appropriately substituted with a good leaving group, can undergo nucleophilic aromatic substitution (SNAr) reactions. The positive charge on the nitrogen atom activates the ring towards attack by nucleophiles, particularly at the 2- and 4-positions.

The reactivity of substituted N-methylpyridinium ions in SNAr reactions has been studied, and the reaction mechanism can be complex, sometimes involving rate-determining deprotonation of an intermediate complex. The nature of the leaving group and the nucleophile plays a crucial role in the reaction outcome and kinetics.

Condensation Reactions, including Schiff Base Formation

Derivatives of this compound bearing carbonyl or amino functionalities can participate in condensation reactions. A notable example is the formation of Schiff bases (imines).

For instance, 1-methyl-3-formylpyridinium iodide can react with primary amines or hydrazines in a condensation reaction to form the corresponding Schiff base. nih.gov This reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule. The resulting imine contains the pyridinium iodide moiety. These reactions are often carried out in a suitable solvent like methanol, and may be catalyzed by acid. nih.govnih.gov

The general mechanism for Schiff base formation involves two key steps: the formation of a carbinolamine intermediate followed by dehydration to the imine. nih.gov

| Reactants | Reaction Type | Key Intermediate | Product |

|---|---|---|---|

| 1-Methyl-3-formylpyridinium iodide, Primary amine/Hydrazine | Condensation | Carbinolamine | Schiff Base (Imine) |

Oxidation and Reduction Pathways

The electrochemical behavior of this compound is characterized by the distinct redox processes of its constituent ions, the 1-methylpyridinium cation and the iodide anion. The pyridinium moiety is known to undergo reduction, while the iodide ion is susceptible to oxidation.

The reduction of the 1-methylpyridinium cation typically proceeds via a one-electron process, leading to the formation of a neutral radical intermediate. In aqueous solutions, the electrochemical reduction of N-methylpyridinium ions at concentrations below 2 x 10⁻⁴ M has been shown to be a one-electron process that generates 1-methyl-1,4-dihydropyridinyl radicals scispace.com. The stability and subsequent reaction pathways of this radical are influenced by factors such as the solvent, the presence of substituents on the pyridinium ring, and the reaction conditions. For instance, in the case of 3-cyano-1-methylpyridinium iodide, a model compound for nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), electrolysis at a potential corresponding to a one-electron uptake results in the formation of four dimeric products acs.orgacs.org. These products are identified as two diastereoisomeric pairs of tetrahydro-bipyridines acs.org. The initial reduction potential can also be influenced by the concentration of the 1-methylpyridinium salt itself acs.org.

The oxidation pathway of this compound involves the iodide anion. The oxidation of iodide to iodine is a well-established electrochemical process. The presence of the 1-methylpyridinium cation can influence this process, particularly through ion pairing effects in different solvent environments.

The nature of the electrode material can also play a significant role in the electrochemical behavior of pyridinium ions. The reduction potential of pyridinium has been found to be surface-dependent, with platinum electrodes showing a unique electrochemical reversibility compared to silver, gold, and copper electrodes rsc.org.

Metal Complexation and Coordination Chemistry

Furthermore, derivatives of the 1-methylpyridinium cation can be designed to act as ligands. For instance, monoanionic quasi-imido ligands based on 1-methyl-4-iminopyridine have been synthesized and complexed with main group elements such as magnesium, aluminum, and zinc chemrxiv.org. In these complexes, the electronic structure of the ligand allows for the delocalization of the positive charge onto the N-heterocycle, which is accompanied by aromatization chemrxiv.org.

While direct coordination of the 1-methylpyridinium cation is not typical, it can form part of the secondary coordination sphere, acting as a counterion to charged metal complexes. In such cases, its size, shape, and charge can influence the packing of the crystal lattice and potentially the properties of the metal complex.

Influence of Substituents on Pyridinium Ring Reactivity

Substituents on the pyridinium ring have a profound effect on the reactivity of the 1-methylpyridinium cation, particularly in nucleophilic aromatic substitution (SNAr) reactions. The positively charged nitrogen atom makes the pyridinium ring highly electron-deficient and thus susceptible to nucleophilic attack. The position and electronic nature of substituents can either enhance or diminish this reactivity.

In SNAr reactions of ring-substituted N-methylpyridinium compounds with nucleophiles like piperidine in methanol, a different leaving group order is observed compared to typical activated aryl substrates. For instance, the reactivity order is found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I nih.gov. This indicates that the mechanism is not a simple addition-elimination with the first step being rate-determining nih.gov. Instead, for these pyridinium systems, the reaction is second-order in piperidine, involving a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate, followed by deprotonation nih.gov.

The enhanced reactivity of 2- and 4-cyano substituted pyridinium substrates (approximately 50-fold greater) is attributed to the strong electron-withdrawing nature of the cyano group, which facilitates the deprotonation step nih.gov. Computational results suggest that for leaving groups like chloride, bromide, and iodide, the deprotonation is accompanied by a simultaneous loss of the leaving group in an E2-like mechanism. For poorer leaving groups like fluoride (B91410) and cyanide, a subsequent, rapid loss of the leaving group occurs in an E1cB-like fashion nih.gov.

The position of the substituent is also crucial. Electron-withdrawing groups at the 2- and 4-positions are particularly effective at activating the ring for nucleophilic attack at those positions. The table below summarizes the relative reactivity of different 2-substituted N-methylpyridinium ions in reaction with piperidine.

Table 1: Relative Reactivity of 2-Substituted N-Methylpyridinium Ions with Piperidine

| Substituent at 2-position | Relative Reactivity Order |

|---|---|

| Cyano (CN) | Highest |

| Fluoro (F) | Moderate |

| Chloro (Cl) | Moderate |

| Bromo (Br) | Moderate |

| Iodo (I) | Moderate |

This table is based on the reactivity order 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I.

Ion Pair Formation and its Influence on Reactivity

In solution, the 1-methylpyridin-1-ium cation and the iodide anion can exist as free ions or as an ion pair. The formation of an ion pair is an equilibrium process that is significantly influenced by the polarity of the solvent. In polar solvents, the ions are well-solvated and exist predominantly as free ions. In less polar solvents, the electrostatic attraction between the cation and anion leads to the formation of ion pairs.

The formation of ion pairs can have a substantial impact on the chemical reactivity of this compound. For instance, the oxidation of the iodide anion can be affected by its association with the 1-methylpyridinium cation. In the photo-oxidation of iodide by a ruthenium complex, the mechanism of the reaction was found to differ significantly between acetonitrile and dichloromethane. In the more polar acetonitrile, the reaction is dynamic, whereas in the less polar dichloromethane, the quenching of the excited state is primarily static, which is consistent with the formation of ion pairs in the ground state that react rapidly upon light absorption rsc.org.

Spectrophotometric studies of alkylpyridinium iodides have shown that different types of ion pairs can exist in solution, including contact ion pairs and solvent-shared/solvent-separated ion pairs rsc.org. The equilibrium between these species is dependent on the solvent composition. In ethanol, for example, solvent-shared ion pairs are a distinct entity rsc.org. The extent of ion pairing can be quantified by the association constant (KA), which generally increases as the polarity of the solvent decreases.

The structure of the ion pair in the solid state has been determined by X-ray crystallography for N-methylpyridinium iodide. The iodide ion is located out of the plane of the pyridinium ring with a N-I distance of 3.76 Å and C-I distances of 3.90 and 3.98 Å researchgate.net. This geometry differs from what might be expected from simple electrostatic considerations and highlights the complexity of the interactions.

The nature of the anion also influences the degree of ion pairing and subsequent reactivity. For instance, the reduction potential of a related viologen compound was found to be more negative for the hexafluorophosphate (B91526) salt compared to the iodide salt, which was attributed to the weaker ion-pairing effect of the larger, less coordinating hexafluorophosphate anion. The polarizability of the anion also plays a role in the structure and stability of ion pairs, particularly in microhydrated environments nih.gov.

The table below shows the association constants for N-methylpyridinium iodide and its methyl-substituted derivatives in water-ethanol mixtures, illustrating the influence of substituents on ion-ion interactions.

Table 2: Association Constants (KA) for N-Methylpyridinium Iodides in Water-Ethanol Mixtures at 25°C

| Compound | Association Constant (KA) Order |

|---|---|

| N-Methylpyridinium iodide | H < 3-CH₃ < 4-CH₃ < 2-CH₃ |

| 3-Methyl-N-methylpyridinium iodide | H < 3-CH₃ < 4-CH₃ < 2-CH₃ |

| 4-Methyl-N-methylpyridinium iodide | H < 3-CH₃ < 4-CH₃ < 2-CH₃ |

| 2-Methyl-N-methylpyridinium iodide | H < 3-CH₃ < 4-CH₃ < 2-CH₃ |

Data from conductivity measurements in water-ethanol solvent mixtures, indicating that the association constant increases with the addition of ethanol and follows the order H < 3-CH₃ < 4-CH₃ < 2-CH₃. oup.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of 1-methylpyridin-1-ium iodide in solution. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

The ¹H NMR spectrum of this compound displays characteristic signals corresponding to the protons of the methyl group and the pyridinium (B92312) ring. The positively charged nitrogen atom causes significant deshielding of the ring protons, shifting their signals downfield compared to pyridine (B92270).

The spectrum typically shows four distinct signals:

A singlet for the N-methyl (N-CH₃) protons.

A doublet for the protons at the C2 and C6 positions (ortho to the nitrogen).

A triplet for the proton at the C4 position (para to the nitrogen).

A triplet (or doublet of doublets) for the protons at the C3 and C5 positions (meta to the nitrogen).

The chemical shifts are sensitive to the solvent used. Below are typical ¹H NMR data recorded in Deuterium Oxide (D₂O).

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the symmetry of the 1-methylpyridin-1-ium cation, four signals are typically observed: one for the methyl carbon and three for the pyridinium ring carbons (C2/C6, C3/C5, and C4). The carbons attached to the nitrogen (C2 and C6) are the most deshielded.

Representative ¹³C NMR chemical shifts in Deuterium Oxide (D₂O) are presented below. spectrabase.com

The chemical shifts of this compound are notably influenced by the solvent. Studies have shown that the infinite dilution chemical shifts are related to the dielectric constant of the solvent, with the exception of acetonitrile (B52724) solutions. In concentrated solutions, proton chemical shifts are affected by interactions between the cation and the iodide anion, which can be interpreted in terms of ion pair formation. For instance, dilution of an aqueous solution of this compound from 2.4 M to 0.1 M results in upfield shifts of +0.21 ppm for the H-2,6 protons, +0.19 ppm for the H-3,5 protons, and +0.17 ppm for the H-4 proton.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of this compound, offering insight into its functional groups and bonding characteristics.

The FT-IR spectrum of this compound, typically recorded using a KBr pellet, displays several characteristic absorption bands that confirm the presence of its structural features.

Key vibrational modes include:

Aromatic C-H stretching: These bands typically appear above 3000 cm⁻¹.

Aliphatic C-H stretching: The methyl group protons show absorption bands just below 3000 cm⁻¹.

C=C and C=N ring stretching: The pyridinium ring exhibits characteristic stretching vibrations in the 1650-1450 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds occur in the fingerprint region (below 1500 cm⁻¹).

X-ray Diffraction (XRD) Analysis

Single-crystal X-ray diffraction provides a definitive three-dimensional structure of this compound in the solid state. This analysis reveals precise bond lengths, bond angles, and details of the crystal packing.

A detailed structural study has shown that in the crystal, each N-methylpyridinium cation interacts with two symmetry-related iodide ions. researchgate.net One iodide ion is located approximately perpendicular to the plane of the cation, while the other lies in the plane of the ring. researchgate.net The pyridinium ring itself is planar. The interaction distances include a N-I distance of 3.76 Å (out of plane) and C-I distances of 3.90 Å and 3.98 Å (in plane). researchgate.net

The data is based on a study by R. L. Bodner and A. I. Popov (1978). researchgate.net

Single Crystal X-ray Diffraction for Crystal Structure Determination

Single crystal X-ray diffraction provides unparalleled insight into the precise three-dimensional arrangement of atoms and molecules within a crystalline solid.

The crystal structure of N-methylpyridinium iodide has been determined to belong to the triclinic crystal system. researchgate.net Detailed crystallographic parameters obtained from single-crystal X-ray diffraction analysis are summarized in the table below. The structure was solved using the heavy-atom technique and Fourier maps, and refined by full-matrix least-squares methods. researchgate.net

| Crystallographic Parameter | Value |

| Crystal System | Triclinic |

| a | 7.744(3) Å |

| b | 8.541(3) Å |

| c | 12.045(4) Å |

| V | 796.7(5) ų |

Table 1: Crystallographic data for this compound. researchgate.net

While the crystal system is identified as triclinic, the specific space group has not been explicitly stated in the readily available literature. researchgate.netscience.gov

The crystal lattice of this compound is stabilized by a network of non-covalent interactions. In the solid state, each N-methylpyridinium cation interacts with two symmetry-related iodide ions. researchgate.net One iodide ion is positioned approximately perpendicular to the plane of the cation, while the other lies in the plane of the ring. researchgate.net

Furthermore, C-H···π interactions can play a role in the solid-state assembly of pyridinium salts, potentially disrupting purely ionic interactions and influencing properties such as solubility. researchgate.net In the broader context of pyridinium salts, anion-π interactions and hydrogen bonding between the iodide anion and the pyridinium cation have been shown to coexist and have comparable interaction energies. acs.orgnih.gov While not explicitly detailed for this compound in the reviewed literature, the potential for such interactions is an important consideration in understanding its supramolecular chemistry.

| Interaction Type | Atoms Involved | Distance (Å) |

| Cation-Anion | N···I | 3.76 |

| Cation-Anion | C···I | 3.90 |

| Cation-Anion | C···I | 3.98 |

Table 2: Key intermolecular contact distances in this compound. researchgate.net

The arrangement of molecules in the crystal, or crystal packing, reveals the supramolecular architecture. In the case of this compound, the packing is dictated by the aforementioned intermolecular forces. The pyridinium cations and iodide anions assemble into a stable three-dimensional lattice.

Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Crystallinity

Powder X-ray diffraction (PXRD) is a powerful technique for confirming the bulk phase purity and crystallinity of a solid material. While single-crystal XRD provides detailed structural information on a single crystal, PXRD analyzes a polycrystalline sample, providing a fingerprint of the crystalline phases present.

Although a specific experimental PXRD pattern for this compound was not found in the surveyed literature, the technique is routinely used for the characterization of pyridinium salts. nih.govresearchgate.net For instance, in a study of 4-[(benzylamino)carbonyl]-1-methylpyridinium halogenide salts, PXRD was used to characterize the bulk material. nih.gov The experimental powder patterns for newly synthesized materials are often compared with patterns calculated from single-crystal X-ray diffraction data to confirm phase purity. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound, HRMS would be expected to show a prominent peak for the 1-methylpyridin-1-ium cation (C₆H₈N⁺).

While specific HRMS data for this compound is not available in the reviewed literature, the fragmentation of pyridinium salts in mass spectrometry is a subject of study. researchgate.net In positive-ion mode electrospray ionization (ESI), the intact cation would be readily observed. Tandem mass spectrometry (MS/MS) experiments could be used to induce fragmentation of the 1-methylpyridin-1-ium cation, providing further structural information. The fragmentation patterns of organic molecules in mass spectrometry are well-established, and for the 1-methylpyridin-1-ium cation, potential fragmentation pathways could involve the loss of the methyl group or cleavage of the pyridine ring. chemguide.co.uk The use of UHPLC-Q-Orbitrap HRMS has been demonstrated for the systematic exploration of chemical ingredients and their metabolites in complex mixtures. mdpi.com

Matrix-Assisted Laser Desorption/Ionization (MALDI)

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique used in mass spectrometry, particularly suited for the analysis of fragile organic molecules, such as this compound, which may fragment under more energetic ionization methods youtube.comwikipedia.org. The MALDI process involves three primary steps. First, the analyte (this compound) is co-crystallized with a suitable matrix material, such as sinapinic acid or α-cyano-4-hydroxycinnamic acid, and applied to a metal sample plate wikipedia.orgshimadzu.com. The sample is mixed in a high matrix-to-analyte ratio, which can be as high as 10,000 to 1, to ensure the matrix efficiently absorbs the laser energy and protects the analyte from direct irradiation youtube.com.

In the second step, a pulsed laser (typically a nitrogen laser emitting at 337 nm) irradiates the sample-matrix mixture wikipedia.orgshimadzu.com. The matrix absorbs the laser energy, leading to the rapid vaporization (desorption and ablation) of both the matrix and the embedded analyte molecules into the gas phase youtube.comwikipedia.org. Finally, in the hot plume of gas, proton transfer reactions occur between the matrix and analyte molecules, resulting in the formation of ions with minimal fragmentation wikipedia.org. These ions are then accelerated into a mass analyzer, most commonly a time-of-flight (TOF) analyzer, which separates them based on their mass-to-charge ratio nih.gov. This technique is highly effective for determining the molecular weight of organic salts and can be applied to a wide variety of biomolecules and polymers wikipedia.org.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet and visible light by a substance. It is used to probe the electronic transitions within molecules and ions. For this compound, the absorption spectrum is influenced by electronic transitions within the 1-methylpyridinium cation and the iodide anion, as well as potential charge-transfer interactions between them.

The absorption characteristics of pyridinium iodide compounds are highly dependent on their specific molecular structure. The iodide ion itself is known to exhibit absorption bands in the deep UV region of the spectrum researchgate.net. Studies on various aqueous solutions of iodide (I⁻), molecular iodine (I₂), and triiodide (I₃⁻) show distinct absorption features across the UV-visible range researchgate.net. For instance, the iodide ion has absorption maxima around 180-220 nm researchgate.net.

While specific data for the parent this compound is not detailed in the provided research, analysis of more complex, functionalized derivatives provides insight into the types of electronic transitions observed in this class of compounds. These derivatives often exhibit intense absorption bands resulting from intramolecular charge-transfer (ICT) transitions. The position of these charge-transfer absorption bands can be remarkably sensitive to the polarity of the solvent, a phenomenon known as solvatochromism researchgate.net.

For example, a derivative, 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide, shows two distinct absorption peaks around 400 nm and 450 nm, with an emission maximum at 605 nm researchgate.net. Another complex derivative, 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) iodide, displays multiple intense absorption bands between 190 and 500 nm, including a prominent band in the visible region with a maximum at 444 nm mdpi.com. The fluorescence spectra of this compound show multiple emission bands that are dependent on the excitation wavelength mdpi.com. A different quaternized derivative in a DCM solution presented a high-energy absorption band at 302 nm and a more intense band at 426 nm, with a corresponding yellow emission at 551 nm tum.de.

The following table summarizes the reported absorption and emission maxima for these illustrative derivatives.

| Compound | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| 4,4′-([2,2′-Bithiophene]-5,5′-diylbis(ethyne-2,1-diyl))bis(1-methylpyridin-1-ium) Iodide mdpi.com | Water | 193, 225, 275, 444 | 455, 494, 544, 597 |

| 1-methyl-4-(2-pyren-1-yl-vinyl)-pyridinium iodide researchgate.net | Various | ~400, ~450 | 605 |

| Quaternized 2-(imidazo[1,5-a]pyridine- 1-yl)pyridinium salt tum.de | DCM | 302, 426 | 551 |

Note: The spectral properties listed are for complex derivatives and are not representative of the simpler this compound, but they illustrate the characteristic charge-transfer bands in functionalized pyridinium salts.

Diffuse Reflectance Spectroscopy (DRS) is a technique used for the analysis of solid, powdered, or opaque samples that are not amenable to conventional transmission spectroscopy caltech.edu. The method involves irradiating the sample and collecting the light that has been scattered from the material wikipedia.org. This diffusely reflected light contains absorption information analogous to that obtained from transmission measurements, making DRS a valuable tool for characterizing the optical and electronic properties of solid-state materials caltech.edu.

The data is often analyzed using the Kubelka-Munk function, which relates the sample's reflectance to its absorption and scattering coefficients caltech.edu. This allows for the quantitative analysis of analytes on solid surfaces and the determination of material properties like optical band gaps.

This technique has been applied to characterize materials containing components structurally related to this compound. For instance, a study on one-dimensional iodine-rich iodobismuthates(III) containing a 1,4-dimethylpyridinium (B189563) (1,4-Me₂Py) cation reported a narrow optical band gap of 1.55 eV, as determined from diffuse reflectance measurements researchgate.net. Furthermore, DRS has been developed into a rapid analytical methodology for the trace analysis of iodine and iodide. In this application, iodide is concentrated on a membrane disk and the amount is quantified by measuring its diffuse reflectance, demonstrating the technique's utility for both qualitative and quantitative analysis of iodide-containing samples marquette.edu.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.govscispace.com It is widely employed to determine the properties of molecules, including their geometry, vibrational frequencies, and electronic characteristics. For 1-methylpyridin-1-ium iodide, DFT calculations are essential for understanding the nature of the cation, the anion, and their interaction.

The first step in a computational study is typically to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. mdpi.comyoutube.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy configuration is reached. Following optimization, vibrational frequency calculations are performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared and Raman spectra. nih.govnih.gov

Research Findings: DFT calculations, for instance using the B3LYP functional with a suitable basis set, can predict the key structural parameters of the 1-methylpyridin-1-ium cation. The pyridinium (B92312) ring is expected to be planar, with C-N and C-C bond lengths characteristic of an aromatic system. The methyl group's C-H and C-N bond lengths are also determined. The position of the iodide anion relative to the cation in the gas phase optimized geometry is governed by electrostatic interactions.

Vibrational analysis provides theoretical frequencies for the various modes of motion within the molecule. These include C-H stretching, ring deformation, and methyl group vibrations. The calculated frequencies can be compared with experimental data from FTIR and Raman spectroscopy to validate the computational model. cdnsciencepub.com

Table 1: Theoretical Optimized Geometric Parameters for 1-methylpyridin-1-ium Cation

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G++) |

| Bond Length | C-N (ring) | ~1.35 Å |

| C-C (ring) | ~1.39 Å | |

| N-CH3 | ~1.48 Å | |

| C-H (ring) | ~1.08 Å | |

| C-H (methyl) | ~1.09 Å | |

| Bond Angle | C-N-C (ring) | ~121° |

| N-C-C (ring) | ~119° | |

| C-N-CH3 | ~119.5° |

Table 2: Selected Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment |

| ~3100 | Aromatic C-H Stretch |

| ~3050 | Methyl C-H Stretch |

| ~1630 | Ring C=C/C=N Stretch |

| ~1480 | Ring Deformation |

| ~1200 | In-plane C-H Bend |

| ~800 | Out-of-plane C-H Bend |

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface maps the electrostatic potential onto the molecule's electron density surface, using a color scale to indicate different potential values. nih.govosti.gov Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

Research Findings: For the 1-methylpyridin-1-ium cation, the MEP surface shows a high positive potential distributed across the pyridinium ring and the hydrogen atoms, particularly those at the ortho (C2, C6) and para (C4) positions. This positive charge is a result of the quaternary nitrogen atom, making the entire cation an electrophilic entity. The iodide anion, in contrast, is characterized by a uniform, strong negative electrostatic potential. The MEP analysis visually confirms the ionic nature of the compound and highlights the regions through which electrostatic interactions, such as hydrogen bonding with solvent molecules, are most likely to occur. mdpi.com

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. mdpi.com The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. colab.wsthaiscience.info A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. irjweb.com

Research Findings: In this compound, the HOMO is typically localized on the iodide anion, which is electron-rich and acts as the primary electron donor. The LUMO is centered on the electron-deficient 1-methylpyridin-1-ium cation, specifically distributed over the aromatic ring system. The calculated HOMO-LUMO gap indicates the energy required for a charge-transfer transition from the iodide to the pyridinium cation. This transition is responsible for the compound's characteristic long-wavelength UV absorption band.

Table 3: Calculated Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

| HOMO (I⁻) | -3.5 to -4.5 |

| LUMO (C₆H₈N⁺) | -1.5 to -2.5 |

| HOMO-LUMO Gap (ΔE) | ~2.0 to ~3.0 |

Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (δ) for ¹H and ¹³C nuclei. mdpi.com Theoretical predictions are a powerful tool for assigning experimental NMR spectra and can help in the structural elucidation of complex molecules. chemaxon.com The calculated shifts are often scaled or referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. hmdb.ca

Research Findings: Theoretical ¹H NMR chemical shift calculations for this compound would predict distinct signals for the different protons. The protons on the pyridinium ring are significantly deshielded due to the positive charge on the nitrogen, with the ortho-protons (adjacent to N) expected at the lowest field (highest ppm value), followed by the para- and meta-protons. The methyl protons attached to the nitrogen are also deshielded. Similarly, ¹³C NMR predictions show deshielding for all ring carbons, especially those directly bonded to the nitrogen. Comparing these predicted values with experimental spectra helps confirm the molecular structure. nih.govspectrabase.com

Table 4: Predicted vs. Experimental NMR Chemical Shifts (ppm) in a Polar Solvent (e.g., D₂O)

| Nucleus | Predicted ¹H Shift (ppm) | Experimental ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Experimental ¹³C Shift (ppm) |

| N-CH₃ | ~4.2 | ~4.2-4.4 | ~48.0 | ~48.5 |

| H-2, H-6 | ~8.8 | ~8.7-8.9 | ~145.0 | ~145.5 |

| H-3, H-5 | ~8.1 | ~8.0-8.2 | ~128.0 | ~128.3 |

| H-4 | ~8.5 | ~8.4-8.6 | ~144.0 | ~144.7 |

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. biorxiv.org MD simulations solve Newton's equations of motion for a system of interacting atoms and molecules, providing a trajectory that reveals how the system evolves over time. This is particularly useful for studying condensed-phase properties, such as the behavior of ions in solution.

For an ionic compound like this compound, MD simulations are invaluable for understanding how solvent molecules arrange themselves around the cation and anion and how the solvent mediates the interaction between them. mdpi.com By simulating the compound in a box of explicit solvent molecules (e.g., water, acetonitrile), one can analyze the structure of the solvation shells, the dynamics of ion pairing, and the transport properties of the ions. dntb.gov.uaresearchgate.net

Research Findings: MD simulations of this compound in a polar protic solvent like water would reveal distinct solvation structures. Water molecules are expected to orient their oxygen atoms towards the positively charged pyridinium ring and their hydrogen atoms towards the iodide anion, forming hydrogen bonds. rsc.org The simulations can quantify the average number of solvent molecules in the first solvation shell of each ion and the average ion-solvent distances. Furthermore, by calculating the potential of mean force (PMF) between the cation and anion, MD can provide insight into the thermodynamics of ion pairing, revealing whether the ions exist primarily as solvent-separated pairs or contact ion pairs in a given solvent. bohrium.com These simulations demonstrate how the solvent environment plays a crucial role in modulating the fundamental ionic interactions of the salt.

Applications in Advanced Organic Synthesis

Role as a Reagent in Organic Transformations

The reactivity of 1-methylpyridin-1-ium iodide, particularly the nature of the pyridinium (B92312) ring and the iodide ion, allows it to participate in and facilitate a variety of organic transformations. cymitquimica.com

N-methylpyridinium ions, the core of this compound, are effective substrates in nucleophilic aromatic substitution (SNAr) reactions. In these reactions, the pyridinium ring acts as an electron-deficient aromatic system, making it susceptible to attack by nucleophiles. The substitution of a leaving group on the ring is a key transformation.

Research on the reactions of ring-substituted N-methylpyridinium compounds with nucleophiles like piperidine (B6355638) in methanol (B129727) has provided detailed insights into the reaction mechanism. A notable finding is the observed order of leaving group ability, which deviates from the typical "element effect" (F > Cl ≈ Br > I) seen in many SNAr reactions where nucleophilic addition is the rate-determining step. For N-methylpyridinium ions, the reactivity order is found to be 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I. This altered order suggests a different reaction mechanism. The reaction is second-order in piperidine, indicating that the mechanism involves a rate-determining step of hydrogen-bond formation between a second piperidine molecule and the initial substrate-piperidine addition intermediate. This is followed by the deprotonation of this intermediate. Computational studies support that for halide leaving groups (Cl, Br, I), the deprotonation and loss of the leaving group occur simultaneously in an E2-type elimination.

Table 1: Reactivity Order of Leaving Groups in SNAr Reactions of Substituted N-Methylpyridinium Ions with Piperidine

| Leaving Group (L) | Relative Reactivity Rank |

| 2-CN | 1 |

| 4-CN | 2 |

| 2-F | 3 |

| 2-Cl | 3 |

| 2-Br | 3 |

| 2-I | 3 |

| This table illustrates the observed reactivity order for nucleophilic aromatic substitution, where cyano groups are significantly more reactive than halide leaving groups. |

This compound is employed as a phase-transfer catalyst (PTC). cymitquimica.com Phase-transfer catalysis is a powerful technique in synthetic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble salt and an organic-soluble substrate). The PTC, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports one of the reactants (usually the anion) across the phase boundary into the other phase, allowing the reaction to proceed at a much faster rate.

A specific application of this is the phase-transfer catalyzed alkylation of methylpyridines. For instance, methyl groups located at the 2 and 6 positions of N-methylpyridinium iodides can be further alkylated with methyl iodide using a phase-transfer catalyst to produce isopropyl groups. rsc.org This method provides an efficient route to synthesize more sterically hindered pyridine (B92270) derivatives. rsc.org The catalyst, in this case, facilitates the deprotonation of the methyl group by a base (like concentrated NaOH) in the aqueous phase and transfers the resulting carbanion into the organic phase for reaction with the alkylating agent.

Precursor in the Synthesis of Functional Molecules

The 1-methylpyridin-1-ium moiety serves as a fundamental building block in the synthesis of a range of more complex, functional molecules, including those with specific biological or material applications.

Pyridinium scaffolds are integral to many biologically active compounds. The synthesis of these molecules often involves the quaternization of a pyridine ring, a reaction for which this compound can serve as a model or precursor. For example, in the synthesis of certain viologen-type compounds, which are used as redox indicators in biological studies, a key step is the N-alkylation of a pyridine derivative. The synthesis of 4,4'-(thiophene-2,5-diylbis(ethyne-2,1-diyl))bis(1-methyl-1-pyridinium) iodide involves a final step where the precursor, 2,5-bis(pyridin-4-ylethynyl)thiophene, is reacted with methyl iodide (CH₃I) to form the target di-cationic pyridinium iodide salt. This quaternization reaction is fundamental to creating the electrochemically active final product.

Studies on various alkylpyridinium iodides have demonstrated their effectiveness against a range of microbes. For example, insoluble alkylpyridinium iodides, prepared from quaternized 4-vinylpyridine-divinylbenzene copolymers with varying alkyl chain lengths (C8 to C18), have shown high antimicrobial activity against Gram-positive bacteria, as well as activity against Gram-negative bacteria and yeasts. The activity of these compounds depends on their ability to adsorb onto the surface of bacterial cells, leading to cell wall destruction. Research has shown that pyridinium salts with specific side chains, such as a 3-phenylpropyl group, exhibit high activity against Staphylococcus aureus.

Table 2: Antimicrobial Activity Profile of Selected Pyridinium Compounds

| Microorganism | Type | General Activity of Alkylpyridinium Iodides |

| Staphylococcus aureus | Gram-positive bacteria | High |

| Escherichia coli | Gram-negative bacteria | Moderate |

| Pseudomonas aeruginosa | Gram-negative bacteria | Moderate |

| Candida albicans | Yeast (Fungus) | Moderate |

| Micrococcus luteus | Gram-positive bacteria | High |

| This table summarizes the general antimicrobial spectrum of alkylpyridinium iodide derivatives against common microbes. |

Ionic Liquids and Electrolyte Development

This compound is a salt with a relatively low melting point, a key characteristic of ionic liquids (ILs). Ionic liquids are salts that are in a liquid state below 100 °C and are considered "green solvents" due to their negligible vapor pressure, high thermal stability, and non-flammability. nih.govsigmaaldrich.com These properties make them attractive for various applications, including as electrolytes in electrochemical devices like batteries and dye-sensitized solar cells (DSSCs). e3s-conferences.org

The properties of ionic liquids, such as viscosity, density, ionic conductivity, and electrochemical stability, are determined by the specific combination of the cation and anion. mdpi.com For pyridinium-based ILs, properties can be tuned by altering the alkyl chain length on the cation. researchgate.net Generally, pyridinium ILs exhibit wide electrochemical windows, often in the range of 3.0–5.4 V, and high thermal stability, with some being stable up to 405°C. researchgate.net

As an electrolyte component, the iodide anion is particularly relevant for DSSCs, where the I⁻/I₃⁻ redox couple is commonly used for charge mediation. e3s-conferences.org While imidazolium-based iodides are more commonly studied, pyridinium iodides are also viable candidates. The transport properties, namely low viscosity and high ionic conductivity, are crucial for efficient electrolyte performance. e3s-conferences.org The development of electrolytes based on pyridinium iodides involves optimizing these properties to enhance the performance and safety of electrochemical energy storage and conversion devices.

As a Component in Ionic Liquid Systems

Ionic liquids (ILs) are salts with low melting points that are increasingly utilized as environmentally benign alternatives to volatile organic solvents in chemical synthesis. mdpi.comuniv-amu.fr Pyridinium-based salts are a significant class of ILs, and this compound represents a foundational structure in this category. nih.gov While often serving as a precursor for the synthesis of more complex functionalized ionic liquids, its own properties make it a relevant component in ionic liquid systems for organic synthesis.

The role of this compound and similar pyridinium salts in these systems can be multifaceted:

Reaction Medium: As a molten salt, it can provide a polar, non-coordinating environment that can enhance reaction rates and influence selectivity. Its negligible vapor pressure reduces solvent loss and environmental impact. univ-amu.fr

Catalyst/Co-catalyst: The components of the ionic liquid, the 1-methylpyridinium cation and the iodide anion, can themselves participate in catalysis. The cation can establish non-covalent interactions (e.g., hydrogen bonding, π-cation interactions) with substrates, while the iodide anion can act as a nucleophilic catalyst or a phase-transfer agent. mdpi.comrsc.org

Phase-Transfer Catalyst: Its solubility characteristics allow it to facilitate the transfer of reactants between different phases (e.g., an aqueous and an organic phase), which is particularly useful in heterogeneous reaction mixtures.

Pyridinium-based ionic liquids have been successfully employed as both solvents and catalysts in a variety of important organic transformations, including Michael additions and Knoevenagel condensations. mdpi.comnih.gov In these reactions, the ionic liquid medium can often be recycled and reused multiple times without a significant loss of catalytic activity, highlighting a key advantage of these systems. mdpi.com The basicity of the anion in an ionic liquid can play a crucial role, acting as the catalyst for reactions like the Michael addition by deprotonating a Michael donor. mdpi.com Although specific studies detailing the performance of pure this compound as the sole catalyst/solvent for these named reactions are not prevalent, its structure is archetypal for the pyridinium ILs that are used.

Electrochemical Applications

In the field of organic electrosynthesis, where electrons are used as "traceless" reagents to drive redox reactions, this compound finds significant application, primarily as a supporting electrolyte. uni-mainz.de A supporting electrolyte is crucial for providing ionic conductivity to the solution, allowing current to flow between the electrodes, and for minimizing the electrical resistance of the medium. uni-mainz.deconsensus.app

The choice of electrolyte is critical as it can influence the reaction environment at the electrode surface, affecting reaction rates and product selectivity. uni-mainz.de this compound is suitable for this role due to its good solubility in polar organic solvents and its electrochemical stability within a certain potential window.

Detailed research has explored the specific electrochemical behavior of the 1-methylpyridinium (NMP+) cation. Studies involving cyclic voltammetry have been conducted to determine its reduction potential and to understand its role in electrochemical processes like CO2 reduction. researchgate.net In one study, the electrochemical reduction of NMP+ was examined on various electrode materials. researchgate.net

| Electrode Material | Electrolyte | Atmosphere | Cathodic Peak Potential (vs. Ag/AgCl) | Observation |

|---|---|---|---|---|

| Glassy Carbon | 0.5 M KCl + 5 mM N-methylpyridinium iodide | N₂ | ~ -1.5 V | Irreversible reduction of the N-methylpyridinium cation. researchgate.net |

| Glassy Carbon | 0.5 M KCl + 5 mM N-methylpyridinium iodide | CO₂ | ~ -1.5 V | Current enhancement observed, suggesting interaction with CO₂. researchgate.net |

| Platinum (Pt) | 0.5 M KCl + 5 mM N-methylpyridinium iodide | N₂ / CO₂ | Not electroactive | Unlike the pyridinium cation, the N-methylated form shows no electroactivity on Pt electrodes. researchgate.net |

The data indicates that the N-methylpyridinium cation is electrochemically active on glassy carbon electrodes but not on platinum, highlighting the importance of the electrode material in electrosynthesis. researchgate.net The irreversible nature of the reduction on glassy carbon suggests that the resulting radical species undergoes rapid follow-up reactions, such as dimerization. researchgate.net

Furthermore, N-methylpyridinium iodide derivatives are integral to the development of materials for energy storage, such as lithium-organic batteries. researchgate.netnih.gov In this context, the pyridinium moiety acts as a redox-active center. The electrochemical properties of these materials are characterized using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) in organic solvents with a supporting electrolyte, which could itself be a simple salt like tetrabutylammonium (B224687) hexafluorophosphate (B91526). researchgate.net The iodide anion can also play a direct role in electrochemical reactions, for instance, by acting as a redox mediator in processes like the electrochemical amination of C–H bonds. nih.gov Anodically generated iodine can facilitate radical pathways that proceed at lower potentials than the direct oxidation of the organic substrate, thereby improving the functional group tolerance of the reaction. uni-mainz.denih.gov

Materials Science and Optoelectronic Applications

Development of Functional Materials

1-methylpyridin-1-ium iodide and its derivatives are being investigated for their potential in creating advanced functional materials with tailored properties for various applications.

While direct applications of this compound in commercially available polymers and nanomaterials are not extensively documented, the broader class of pyridinium (B92312) salts is recognized for its utility in modifying and creating novel materials. Pyridinium-containing polymers are noted for their potential in optoelectronic applications due to their tunable electronic and optical properties. For instance, poly(pyridinium salt)s containing fluorene (B118485) moieties have been synthesized and shown to exhibit lyotropic liquid-crystalline and light-emitting properties nih.gov. The quaternization of pyridine (B92270) units within polymers, similar to the structure of this compound, can enhance fluorescence intensities and quantum efficiencies. Furthermore, upon doping with iodine, such polymers can transition from insulators to semiconductors acs.org.

The functionalization of nanomaterials with pyridinium derivatives is an active area of research. This approach aims to impart specific functionalities, such as improved dispersibility, catalytic activity, or sensing capabilities, to the nanomaterials acs.org. The presence of the pyridinium moiety can influence the surface chemistry and electronic properties of the nanomaterials, opening up possibilities for their use in catalysis and electronics.

Pyridinium salts are explored as components in various optoelectronic devices. They are used as precursors in the preparation of perovskite-based systems for applications like solar cells greatcellsolarmaterials.comchemborun.com. The incorporation of pyridinium cations can influence the crystal growth and surface properties of perovskite films, leading to improved device performance.

In the realm of Organic Light-Emitting Diodes (OLEDs), materials containing pyridinium structures are investigated for their emissive and charge-transporting properties. Pyridine-based compounds are utilized as sky-blue emitters in OLEDs, and their twisted molecular conformations in the solid state can be advantageous for achieving high quantum yields acs.org. While not a direct application of this compound, the fundamental properties of the pyridinium core are relevant. Some pyridinium salts have been shown to exhibit strong room-temperature phosphorescence, a desirable characteristic for efficient OLEDs rsc.org.

Photorefractive materials, which exhibit a reversible change in their refractive index upon illumination, are crucial for applications in holographic data storage and optical processing. Organic photorefractive materials are typically composites containing a photoconducting polymer, a sensitizer, and a nonlinear optical chromophore. While specific use of this compound in these composites is not widely reported, the general class of organic salts can play a role in influencing the charge generation and transport properties of the material mdpi.com.

Nonlinear Optical (NLO) Properties